molecular formula C22H18O10 B12530640 Tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate CAS No. 681458-92-4

Tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate

Cat. No.: B12530640
CAS No.: 681458-92-4
M. Wt: 442.4 g/mol
InChI Key: PDJVGYLJLNUKAB-UHFFFAOYSA-N
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Description

Tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate is an organic compound with the molecular formula C22H18O10 It is a derivative of anthracene, characterized by the presence of four carboxylate groups and two hydroxyl groups on the anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate typically involves the esterification of 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: The compound can be reduced to form various hydroxy derivatives.

    Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroxyanthracene derivatives.

    Substitution: Formation of halogenated anthracene derivatives.

Scientific Research Applications

Tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate involves its interaction with various molecular targets. The hydroxyl groups on the anthracene core can form hydrogen bonds with biological molecules, influencing their activity. The carboxylate groups can participate in coordination chemistry, forming complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    9,10-Dihydroxy-2,3,6,7-anthracenetetracarboxylic acid: The parent compound from which tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate is derived.

    Tetramethyl anthracene-2,3,6,7-tetracarboxylate: A similar compound lacking the hydroxyl groups.

Comparison: this compound is unique due to the presence of both hydroxyl and carboxylate groups, which confer distinct chemical reactivity and biological activity. The hydroxyl groups enhance its solubility in polar solvents and its ability to form hydrogen bonds, while the carboxylate groups facilitate coordination with metal ions.

Properties

CAS No.

681458-92-4

Molecular Formula

C22H18O10

Molecular Weight

442.4 g/mol

IUPAC Name

tetramethyl 9,10-dihydroxyanthracene-2,3,6,7-tetracarboxylate

InChI

InChI=1S/C22H18O10/c1-29-19(25)13-5-9-10(6-14(13)20(26)30-2)18(24)12-8-16(22(28)32-4)15(21(27)31-3)7-11(12)17(9)23/h5-8,23-24H,1-4H3

InChI Key

PDJVGYLJLNUKAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1C(=O)OC)O)C(=O)OC)C(=O)OC)O

Origin of Product

United States

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